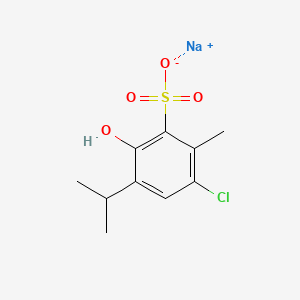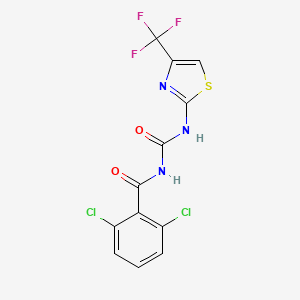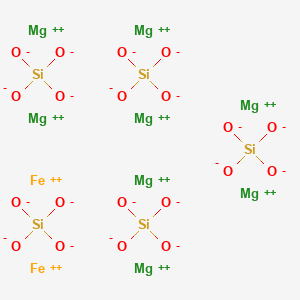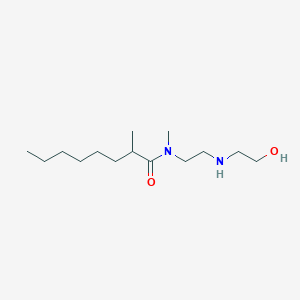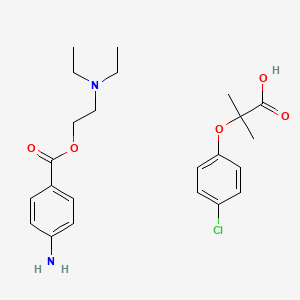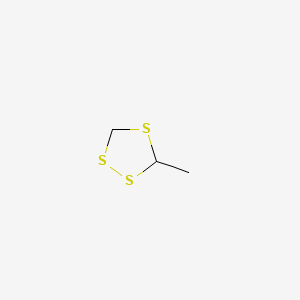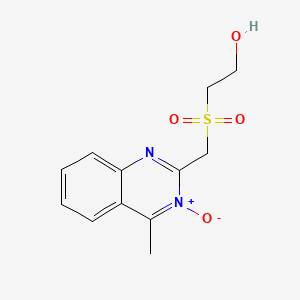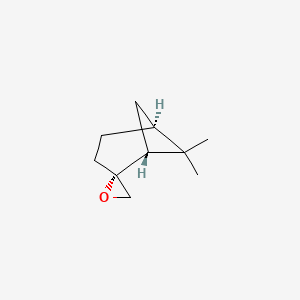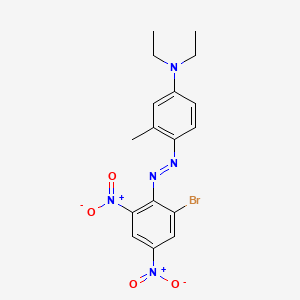
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine is an organic compound known for its vibrant color and complex structure. It is part of the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is used in various industrial applications, particularly in the textile industry for dyeing fabrics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine typically involves a multi-step process:
Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce nitro groups at the 4 and 6 positions.
Diazotization: The nitrated product is then subjected to diazotization, forming a diazonium salt.
Coupling Reaction: The diazonium salt is coupled with N,N-diethyl-m-toluidine under controlled conditions to form the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Aromatic amines such as 2-bromo-4,6-dinitroaniline.
Substitution: Compounds with different substituents replacing the bromine atom.
Applications De Recherche Scientifique
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological assays to study enzyme activities and protein interactions.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Binding: It can interact with proteins, affecting their structure and function.
Cellular Uptake: The compound can be taken up by cells, where it may exert cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4,6-dinitroaniline
- 4-Chloro-2,6-dinitroaniline
- 2-Chloro-4,6-dinitroaniline
Uniqueness
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its vibrant color and stability make it particularly valuable in industrial applications, especially in the textile industry.
Propriétés
Numéro CAS |
82737-31-3 |
|---|---|
Formule moléculaire |
C17H18BrN5O4 |
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C17H18BrN5O4/c1-4-21(5-2)12-6-7-15(11(3)8-12)19-20-17-14(18)9-13(22(24)25)10-16(17)23(26)27/h6-10H,4-5H2,1-3H3 |
Clé InChI |
PTJPMIIZEXPUBE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


